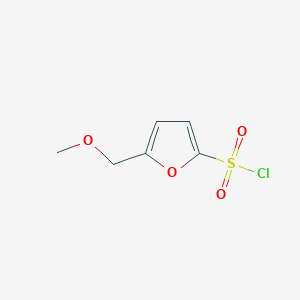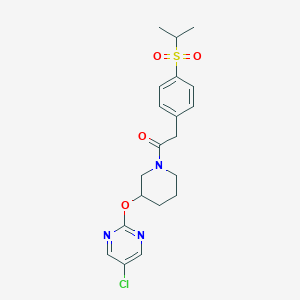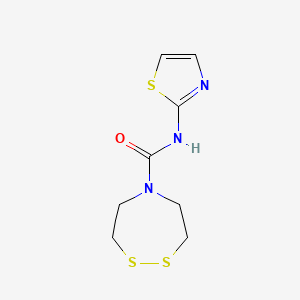
5-(Methoxymethyl)furan-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Methoxymethyl)furan-2-sulfonyl chloride is a chemical compound with the CAS Number: 2031260-79-2 . It has a molecular weight of 210.64 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClO4S/c1-10-4-5-2-3-6(11-5)12(7,8)9/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis of Anti-inflammatory Agents
A novel approach to synthesize the anti-inflammatory agent, 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, was described. Key steps involved sulfonylation, pyridinium salt formation, and reaction with phosphorus pentachloride, highlighting the role of furan derivatives in complex synthetic pathways (Urban et al., 2003).
Advances in Biomass Conversion
5-Hydroxymethylfurfural (HMF), closely related to 5-(Methoxymethyl)furan-2-sulfonyl chloride, has been spotlighted as a versatile platform chemical derived from plant biomass. Its potential to replace non-renewable hydrocarbon sources in the chemical industry is significant, especially in the production of sustainable polymers, fuels, and various other chemicals (Chernyshev et al., 2017).
Catalysis in Biodiesel Production
The bifunctional acid catalysis of metal chlorides, including the reductive etherification of 5-hydroxymethylfurfural in organic media, plays a crucial role in biodiesel production. The study provides insights into the catalytic mechanisms and the influence of Lewis and Brønsted acidity in these processes (Nguyen et al., 2017).
Catalytic Conversion in Biofuel Production
Sulfonated graphene oxide was identified as an effective catalyst for the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, showcasing the potential of furan derivatives in the development of renewable energy sources (Antunes et al., 2014).
Chloroalkylation in Organic Synthesis
The chloroalkylation of (diethoxyphosphinoylmethyl)furans was studied, demonstrating the use of furan derivatives in the synthesis of chloromethyl derivatives, highlighting their utility in diverse organic synthesis applications (Pevzner, 2008).
Properties
IUPAC Name |
5-(methoxymethyl)furan-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO4S/c1-10-4-5-2-3-6(11-5)12(7,8)9/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUOLXWNKRRTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2467196.png)



![Methyl (E)-4-(2-methyl-6a,7,8,9,10,10a-hexahydro-5H-pyrimido[5,4-c]quinolin-6-yl)-4-oxobut-2-enoate](/img/structure/B2467200.png)
![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2467205.png)
![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2467207.png)


![2-Amino-4-(2-bromophenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2467213.png)
![4-propan-2-yloxy-N-[3-[(4-propan-2-yloxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2467214.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2467215.png)
